molecular formula C29H43N3O12 B8198294 Pom-8PEG

Pom-8PEG

Cat. No.: B8198294
M. Wt: 625.7 g/mol
InChI Key: QJYUIYBXSCIRAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pom-8PEG is a compound that incorporates a cereblon ligand for the E3 ubiquitin ligase and an 8-unit polyethylene glycol linker. This compound is primarily used in the synthesis of proteolysis targeting chimeras (PROTACs), which are designed to degrade specific proteins within cells .

Preparation Methods

Pom-8PEG can be synthesized through a series of chemical reactions that involve the conjugation of a cereblon ligand with an 8-unit polyethylene glycol linker. The synthetic route typically involves the following steps:

    Activation of the cereblon ligand: The cereblon ligand is activated using a suitable reagent to form a reactive intermediate.

    Conjugation with polyethylene glycol: The activated cereblon ligand is then reacted with an 8-unit polyethylene glycol linker under controlled conditions to form this compound.

Industrial production methods for this compound involve large-scale synthesis using automated reactors and purification systems to ensure high purity and yield .

Chemical Reactions Analysis

Pom-8PEG undergoes various types of chemical reactions, including:

    Substitution reactions: The polyethylene glycol linker can participate in substitution reactions with other functional groups, leading to the formation of new derivatives.

    Oxidation and reduction reactions: The cereblon ligand can undergo oxidation and reduction reactions, which can alter its binding affinity and activity.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Pom-8PEG has a wide range of scientific research applications, including:

    Chemistry: It is used in the synthesis of PROTACs, which are valuable tools for studying protein function and degradation.

    Biology: this compound is used to target specific proteins for degradation, allowing researchers to study the effects of protein depletion on cellular processes.

    Medicine: PROTACs synthesized using this compound have potential therapeutic applications in treating diseases caused by aberrant protein expression, such as cancer and neurodegenerative disorders.

    Industry: This compound is used in the development of new materials and technologies, including drug delivery systems and biosensors

Mechanism of Action

Pom-8PEG exerts its effects by binding to the E3 ubiquitin ligase cereblon, which is involved in the ubiquitination and subsequent degradation of target proteins. The polyethylene glycol linker facilitates the formation of a ternary complex between the target protein, cereblon, and the PROTAC, leading to the ubiquitination and degradation of the target protein. This process effectively reduces the levels of the target protein within the cell .

Comparison with Similar Compounds

Pom-8PEG is unique due to its specific combination of a cereblon ligand and an 8-unit polyethylene glycol linker. Similar compounds include:

This compound stands out due to its specific targeting of cereblon and its applications in the synthesis of PROTACs for various research and therapeutic purposes.

Properties

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-4-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H43N3O12/c33-7-9-39-11-13-41-15-17-43-19-21-44-20-18-42-16-14-40-12-10-38-8-6-30-23-3-1-2-22-26(23)29(37)32(28(22)36)24-4-5-25(34)31-27(24)35/h1-3,24,30,33H,4-21H2,(H,31,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJYUIYBXSCIRAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCOCCOCCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H43N3O12
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

625.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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